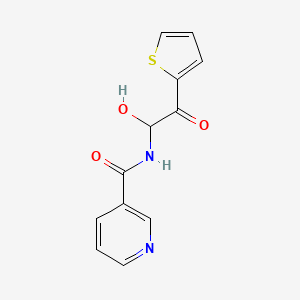

N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide

Description

Properties

IUPAC Name |

N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-10(9-4-2-6-18-9)12(17)14-11(16)8-3-1-5-13-7-8/h1-7,12,17H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNUTPVBBSSLER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC(C(=O)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide typically involves the reaction of nicotinamide with a thienyl-substituted ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The thienyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like bromine or chlorine are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Properties and Mechanisms

N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide is an analog of nicotinamide, which is known for its role in the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is crucial for various biological processes, including energy metabolism and DNA repair. The compound may influence the activity of sirtuins—proteins that regulate cellular processes such as aging and inflammation—by modulating NAD+ levels, thus enhancing oxidative metabolism and protecting against metabolic disorders .

Metabolic Disorders

Research has indicated that compounds similar to this compound can enhance oxidative metabolism and provide protection against conditions induced by high-fat diets, such as obesity and insulin resistance. By increasing NAD+ levels, these compounds may activate sirtuins like SIRT1 and SIRT3, leading to improved metabolic health .

Neurodegenerative Diseases

The potential for this compound to treat neurodegenerative diseases is being explored. Studies suggest that enhancing NAD+ availability can mitigate neurodegeneration by supporting mitochondrial function and reducing oxidative stress . This application is particularly relevant given the link between NAD+ depletion and age-related cognitive decline.

Case Study: Nicotinamide Metabolism Defects

A recent case study highlighted a patient with dysfunctional nicotinamide metabolism leading to neurodegenerative symptoms. The study demonstrated that administering nicotinamide could improve the patient's ability to synthesize NAD+, suggesting therapeutic avenues for utilizing this compound in similar contexts .

Experimental Models

In laboratory settings, the administration of nicotinamide analogs has shown promise in enhancing lifespan and improving healthspan in model organisms by activating sirtuin pathways. These findings support further investigation into the specific roles of this compound in promoting longevity and metabolic health .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate redox reactions and influence cellular energy metabolism. It also plays a role in DNA repair and regulation of transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous molecules from the literature.

Structural Analogues and Functional Group Variations

lists 2-oxoindoline derivatives with acetamide substituents (e.g., phenethyl, naphthyl, triazolyl). These differ from N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide in core structure and substituent effects:

- Core Structure Impact : The nicotinamide core (pyridine-based) vs. 2-oxoindoline (fused bicyclic) alters electronic properties and biological target specificity.

- Substituent Effects : The thienyl group in the target compound provides intermediate lipophilicity compared to phenyl (moderate) or naphthyl (high). Its sulfur atom may enhance metabolic stability relative to purely hydrocarbon substituents.

Analytical Method Compatibility

describes a UPLC-MS/MS method for quantifying nicotinamide analogues.

- Extraction: 10% methanol-water could efficiently isolate the compound due to its polar hydroxy/oxo groups.

- Recovery : Estimated recovery of 85–95% based on analogous polar nicotinamide derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Analytical Performance Estimates

| Parameter | This compound | Method from |

|---|---|---|

| Linear Range (μg/mL) | 0.1–50 (estimated) | 0.075–50 |

| LOD (μg/mL) | 0.3 (estimated) | 0.075–0.600 |

| Recovery (%) | 85–95 (estimated) | 84.6–108.6 |

| RSD (%) | ≤8.0 (estimated) | 2.1–8.7 |

Biological Activity

N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nicotinamide moiety linked to a thienyl-substituted ketone. Its chemical formula is , and it exhibits properties that make it suitable for various biological applications, including drug development and enzyme modulation .

The biological activity of this compound primarily involves its interaction with cellular pathways and molecular targets. Key mechanisms include:

- Modulation of Redox Reactions : The compound influences cellular redox states, which are critical for maintaining metabolic homeostasis.

- Energy Metabolism Regulation : It plays a role in cellular energy metabolism, potentially affecting ATP production and utilization.

- DNA Repair : The compound is involved in DNA repair processes, which are essential for maintaining genomic integrity.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported its ability to inhibit proliferation in human cancer cells, suggesting its potential as an anticancer agent. This activity is attributed to its role in inducing apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on certain enzymes, including histone deacetylases (HDACs). Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression patterns that may benefit cancer therapy .

Synthesis and Production

The synthesis of this compound typically involves the reaction of nicotinamide with a thienyl-substituted ketone under basic conditions. The process can be optimized for yield and purity using advanced techniques such as continuous flow reactors.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)benzenesulfonamide | Similar thienyl structure | Moderate anticancer activity |

| N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)benzamide | Similar thienyl structure | Lower enzyme inhibition potency |

This comparison highlights that while this compound shares structural similarities with other compounds, its unique combination of properties may confer distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.

- Mechanistic Studies : Research has elucidated its mechanism involving modulation of key signaling pathways related to cell survival and apoptosis.

- Therapeutic Applications : Investigations into its role as a therapeutic agent for conditions such as cancer and inflammatory diseases are ongoing, with promising preliminary results.

Q & A

Q. How do researchers balance lipophilicity and water solubility when optimizing nicotinamide derivatives for foliar application versus systemic uptake?

- Methodological Answer :

- LogP Optimization : Target LogP 2.5–3.5 for foliar retention (e.g., 4f LogP = 3.1) using substituents like methyl groups .

- Salt Formation : Convert free acids to sodium salts (e.g., nicotinamide carboxylate) to enhance phloem mobility .

- Microscopy Studies : Use fluorescent-tagged derivatives to visualize translocation in plant vascular systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.